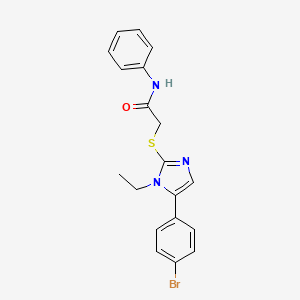

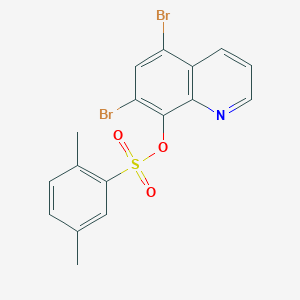

![molecular formula C11H13ClN2O2 B2620415 3-[(chloroacetyl)amino]-N-ethylbenzamide CAS No. 923243-30-5](/img/structure/B2620415.png)

3-[(chloroacetyl)amino]-N-ethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(chloroacetyl)amino]-N-ethylbenzamide is a synthetic compound used in proteomics research . It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-chloroacetanilides and amides, can be achieved using acid chlorides under metal-free neutral conditions . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The reaction between acyl chlorides (acid chlorides) and amines, such as in the case of this compound, involves a nucleophilic addition/elimination mechanism . The reaction begins with a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .作用機序

Target of Action

The primary target of 3-[(chloroacetyl)amino]-N-ethylbenzamide It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The specific mode of action of This compound Given its use in proteomics research , it is likely that it interacts with its targets by binding to them, thereby affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by This compound As a compound used in proteomics research , it may influence various biochemical pathways by interacting with different proteins or enzymes.

Result of Action

The molecular and cellular effects of This compound Given its use in proteomics research , it can be inferred that it may have significant effects at the molecular and cellular levels.

実験室実験の利点と制限

One of the main advantages of using 3-[(chloroacetyl)amino]-N-ethylbenzamide in laboratory experiments is its versatility. This compound can be used in a wide range of reactions, such as organic synthesis, medicinal chemistry, and biochemistry. Furthermore, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is also known to be toxic and should be handled with caution.

将来の方向性

For 3-[(chloroacetyl)amino]-N-ethylbenzamide research include the development of new synthetic methods for the synthesis of complex molecules, the exploration of its potential applications in drug discovery, and the further investigation of its biochemical and physiological effects. In addition, further research on the toxicity of this compound and its potential side effects is also needed.

合成法

3-[(chloroacetyl)amino]-N-ethylbenzamide can be synthesized from the reaction of 3-(chloroacetyl)amino-N-ethylbenzoyl chloride and sodium hydroxide. The reaction proceeds in a two-step mechanism, first forming a chloroacetyl amide intermediate and then a benzamide product. The reaction is carried out in an aqueous solution at room temperature and the reaction time is usually around 1 hour.

科学的研究の応用

3-[(chloroacetyl)amino]-N-ethylbenzamide has been extensively studied in the scientific community due to its versatile reactivity and wide range of applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, this compound has been used as a tool for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, this compound has also been used as a reagent in the synthesis of fluorescent dyes and fluorescent proteins.

特性

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTGCJLPHZXKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

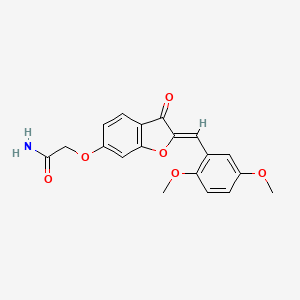

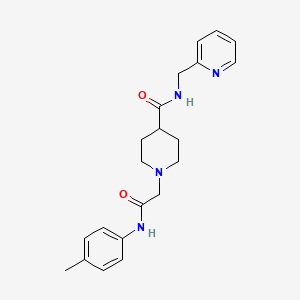

![N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620338.png)

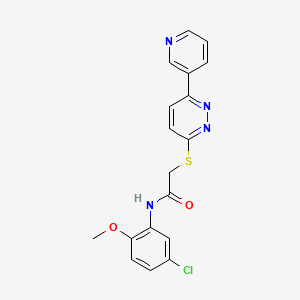

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2620339.png)

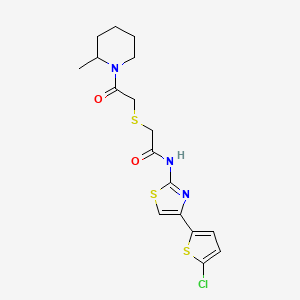

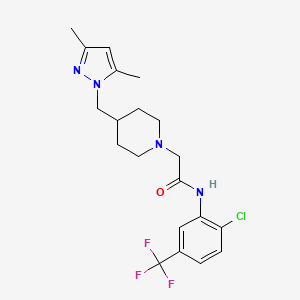

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620344.png)

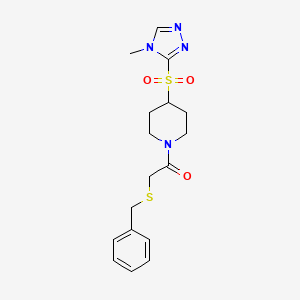

![N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2620346.png)

![tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate](/img/structure/B2620347.png)

![2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2620354.png)